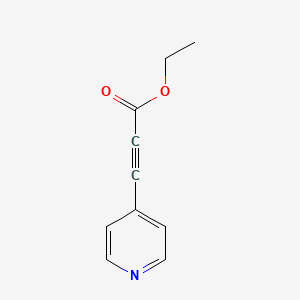

Ethyl 3-(4-Pyridyl)propiolate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-(4-Pyridyl)propiolate is an organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . It is a derivative of pyridine and is characterized by the presence of an ethyl ester group attached to a pyridyl ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-Pyridyl)propiolate can be synthesized through several methods. One common synthetic route involves the reaction of 4-pyridinecarboxaldehyde with ethyl propiolate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through techniques such as recrystallization or chromatography to obtain the desired product .

化学反応の分析

Cycloaddition Reactions

Ethyl 3-(4-Pyridyl)propiolate participates in 1,3-dipolar cycloadditions with pyridinium-3-olates under ultrasonic conditions. This reaction yields regioisomeric bicyclic products, as demonstrated in studies combining experimental and DFT calculations .

Key Findings:

-

Regioselectivity : Reacting with 1-(propargyl)pyridinium-3-olate produces two regioisomers (4 and 5 ) in a ~1:1 ratio, along with a minor product (6 ) .

-

Transition States : DFT calculations reveal that 4 is kinetically favored, while 5 is thermodynamically more stable (Table 1) .

Table 1: Transition State Energies for Cycloaddition Pathways

| Product | Activation Energy (kcal/mol) | Relative Stability |

|---|---|---|

| 4 | 12.3 | Kinetically favored |

| 5 | 13.1 | Thermodynamically stable |

| 6 | 15.8 | Minor pathway |

Conjugate Addition Reactions

The compound undergoes nucleophilic conjugate additions with thiols and amines, influenced by steric and electronic factors .

Mechanism:

-

Allenolate Intermediate : Nucleophilic attack occurs via an allenolate intermediate, leading to Z- or E-configured thioenoates (Figure 1) .

-

Selectivity : Kinetic control favors the Z-isomer, while thermodynamic conditions promote E-isomer formation .

Figure 1: Proposed Mechanism for Thiol Conjugate Addition

textThis compound → Allenolate intermediate (bulky thioether group) → Nucleophilic attack (opposite face) → *Z*-thioenoate → Equilibration → *E*-thioenoate

Oxidation and Reduction

The pyridyl and propiolate groups enable redox transformations:

Oxidation:

-

Pyridyl Ring : Resistant to oxidation under mild conditions.

-

Propiolate Chain : Selective oxidation at the triple bond using KMnO₄ yields diketones or carboxylic acids.

Reduction:

科学的研究の応用

Ethyl 3-(4-Pyridyl)propiolate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of Ethyl 3-(4-Pyridyl)propiolate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

- Ethyl 3-(3-Pyridyl)propiolate

- Ethyl 3-(2-Pyridyl)propiolate

- Methyl 3-(4-Pyridyl)propiolate

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridyl ring, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable in certain synthetic and research applications where other similar compounds may not be as effective .

生物活性

Ethyl 3-(4-Pyridyl)propiolate, a pyridine derivative, has garnered attention for its biological activities and potential applications in various fields, including medicinal chemistry and agricultural science. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula: C10H9NO2

- Molecular Weight: 179.18 g/mol

- CAS Number: 66869-71-4

The compound features an ethyl ester group attached to a propiolate moiety with a pyridine ring at the para position, contributing to its unique reactivity and biological interactions.

This compound exhibits biological activity through several mechanisms:

- Enzyme Interaction: The compound acts as a ligand, binding to various enzymes and receptors, modulating their activity. This interaction can lead to significant biochemical changes within cellular systems.

- Biochemical Pathways: It is involved in various metabolic pathways, influencing the synthesis of bioactive compounds and potentially acting as a precursor in drug development.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Case Study: A study demonstrated the compound's inhibitory effects on Gram-positive bacteria, showing a significant reduction in bacterial growth at certain concentrations.

Insecticidal Activity

The compound has been investigated for its larvicidal activity against mosquito larvae, particularly Anopheles arabiensis.

- Findings:

Table 1: Biological Activity Summary of this compound

Applications in Medicine and Industry

This compound is being explored for its potential therapeutic properties:

- Medicinal Chemistry: As a building block for synthesizing complex organic molecules with potential pharmacological applications.

- Agricultural Science: Its insecticidal properties make it a candidate for developing eco-friendly pest control agents.

特性

IUPAC Name |

ethyl 3-pyridin-4-ylprop-2-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h5-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFGCHADKAHSFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。